molecular formula C12H10N2O2 B145713 2-Methyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 127958-10-5

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B145713
CAS No.: 127958-10-5
M. Wt: 214.22 g/mol
InChI Key: XKJAQESOTNACHT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H10N2O2. It is a pyrimidine derivative, characterized by a phenyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylates, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Methyl-4-phenylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methyl-4-phenylpyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    4-Phenylpyrimidine-5-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and biological activity.

    2-Methylpyrimidine-5-carboxylic acid:

Uniqueness: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJAQESOTNACHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380142
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-10-5
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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